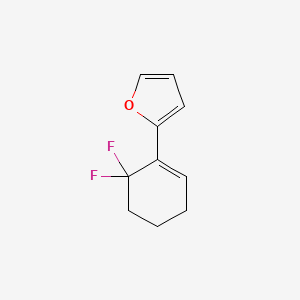

2-(6,6-Difluorocyclohex-1-en-1-yl)furan

Description

Properties

CAS No. |

596834-70-7 |

|---|---|

Molecular Formula |

C10H10F2O |

Molecular Weight |

184.18 g/mol |

IUPAC Name |

2-(6,6-difluorocyclohexen-1-yl)furan |

InChI |

InChI=1S/C10H10F2O/c11-10(12)6-2-1-4-8(10)9-5-3-7-13-9/h3-5,7H,1-2,6H2 |

InChI Key |

BEEWCLJTBMAYQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)(F)F)C2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 6,6 Difluorocyclohex 1 En 1 Yl Furan

Reactivity Profile of the Furan (B31954) Ring System

The furan ring, an aromatic heterocycle, exhibits a rich and varied chemical reactivity, participating in electrophilic substitutions, cycloadditions, oxidations, and reductions.

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under mild conditions. pearson.compearson.com This enhanced reactivity is due to the electron-donating nature of the oxygen atom, which enriches the electron density of the ring.

Electrophilic attack preferentially occurs at the C2 (or C5) position. pearson.comquora.comquora.com This regioselectivity is attributed to the superior stability of the carbocation intermediate (also known as a sigma complex or arenium ion) formed during the reaction. pearson.comquora.combrainly.com Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, including a particularly stable one where the charge is accommodated by the oxygen atom. pearson.comquora.com In contrast, attack at the C3 position results in an intermediate with only two resonance structures and less effective charge stabilization. pearson.comquora.com

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major Product |

|---|---|---|---|

| C2 (α-position) | 3 | More Stable | 2-Substituted Furan |

| C3 (β-position) | 2 | Less Stable | Minor or no product |

Despite its aromatic character, furan can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgrsc.org This reactivity allows for the construction of complex polycyclic structures, specifically 7-oxabicyclo[2.2.1]heptane derivatives, which are valuable synthetic intermediates. acs.org

The utility of furan in Diels-Alder reactions is influenced by several factors. Compared to a more reactive diene like cyclopentadiene, furan is less reactive and generally less endo-selective. rsc.org The presence of substituents on the furan ring significantly modifies both the reactivity and selectivity of the cycloaddition. rsc.org

Substituent Effects: Electron-donating groups at the C2 position generally increase the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions by raising the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org Conversely, electron-withdrawing groups decrease reactivity. rsc.orgnih.gov The 6,6-difluorocyclohex-1-en-1-yl group in the title compound is expected to influence the electronic properties of the furan diene system.

Regioselectivity: In reactions with unsymmetrical dienophiles, 2-substituted furans can yield different regioisomers. The regiochemical outcome is often governed by electronic and steric factors. nih.gov For instance, the cycloaddition of 6,7-benzofuranyne with various 2-substituted furans proceeds with high regioselectivity. nih.gov

Dienophile Reactivity: While furans with electron-donating or neutral substituents typically act as dienes, those with strong electron-withdrawing groups, such as a nitro group, can sometimes function as dienophiles. conicet.gov.ar

| Factor | Influence on Reactivity/Selectivity | Example |

|---|---|---|

| Substituent at C2 | Electron-donating groups increase reactivity; Electron-withdrawing groups decrease reactivity. rsc.org | 2-Aminofurans are more reactive than 2-furoic acid derivatives. acs.org |

| Reaction Conditions | High pressure or Lewis acid catalysis can promote cycloaddition. | - |

| Stereoselectivity | Typically favors the formation of exo-adducts, which are thermodynamically more stable than the kinetically favored endo-adducts. acs.org | Reaction of 2-aminofuran derivatives with N-phenylmaleimide gives the exo-cycloadduct. acs.org |

The furan ring is susceptible to oxidation by a variety of reagents, leading to a range of synthetically useful products. ingentaconnect.comthieme-connect.com The outcome of the oxidation depends on the oxidant, the reaction conditions, and the substitution pattern of the furan. ingentaconnect.com

A common oxidative pathway involves an initial [4+2] cycloaddition with singlet oxygen or subsequent rearrangement to form an endoperoxide. rsc.org This intermediate can then be transformed into various products. For many 2-substituted furans, oxidation leads to ring-opening, yielding unsaturated 1,4-dicarbonyl compounds. rsc.orgacs.org

Other oxidative transformations include:

Achmatowicz Reaction: The oxidation of furfuryl alcohols with agents like N-bromosuccinimide (NBS) in the presence of water or alcohols leads to the formation of 6-hydroxy-2H-pyran-3(6H)-ones, which are valuable carbohydrate mimics. rsc.org

Complete Oxidation: Strong oxidizing agents like ruthenium tetroxide (RuO₄) or ozone can cleave the furan ring entirely, converting it into a carboxylic acid. ingentaconnect.com

Metal-Catalyzed Oxidation: Catalytic systems, such as Mn(III)/Co(II) under an oxygen atmosphere, can oxidize furans to produce 1,4-dicarbonyl intermediates. rsc.org

The atmospheric oxidation of furans, initiated by hydroxyl radicals, typically begins with addition at the C2 or C5 position, which can lead to either ring-retaining products or ring-opening to form unsaturated 1,4-dicarbonyls. acs.org

The catalytic hydrogenation of the furan ring is a widely studied and industrially important transformation. researchgate.net The reaction typically yields tetrahydrofuran (B95107) (THF) derivatives, though other products like alcohols, ketones, or hydrocarbons can be obtained depending on the catalyst and reaction conditions. researchgate.netrsc.org

The hydrogenation of furan to THF on a Pd(111) surface is proposed to occur via sequential hydrogenation of the carbon atoms. rsc.org Dihydrofuran (DHF) is considered a key stable intermediate in this process. rsc.org While THF is often the kinetically preferred product at lower temperatures, ring-opened products like 1-butanol (B46404) can become major products at higher temperatures. rsc.org

The choice of catalyst and solvent is crucial for selectivity:

Catalysts: Palladium (Pd), platinum (Pt), nickel (Ni), and ruthenium (Ru) are commonly used metals for furan hydrogenation. rsc.orgmdpi.com Pd-based catalysts are often selective for the formation of THF derivatives. mdpi.comresearchgate.net

Solvents: Polar solvents can facilitate the hydrogenation of the furan ring. mdpi.com Water has been shown to be a suitable solvent for the hydrogenation of furfural (B47365) to tetrahydrofurfuryl alcohol under mild conditions. researchgate.net

Ring-Opening Hydrogenation: Specific catalytic systems can be designed to promote ring-opening during hydrogenation, providing direct access to diols like 1,5-pentanediol (B104693) from furfural. google.com

Reactivity Influenced by the 6,6-Difluorocyclohex-1-en-1-yl Moiety

The presence of two fluorine atoms on the same carbon (a gem-difluoro group) significantly alters the electronic nature of the adjacent double bond in the cyclohexene (B86901) ring. Gem-difluoroalkenes are a class of compounds known for their unique chemical reactivity. nih.gov

Key characteristics include:

Electrophilicity: The strong electron-withdrawing nature of the two fluorine atoms imparts electrophilic character to the C=C double bond. nih.gov This makes the alkene susceptible to attack by nucleophiles. Gem-difluoroalkenes have been utilized as irreversible electrophilic traps for enzymes. nih.gov

Mimicking Carbonyls: The C=CF₂ moiety can act as a bioisostere, mimicking the polarity and geometry of a carbonyl or amide group. nih.gov

Reaction Regioselectivity: The intrinsic polarity of gem-difluoroalkenes governs the regioselectivity of addition reactions. researchgate.net Functionalization reactions that retain the difluoro group can be challenging, as processes involving β-fluoride elimination to form monofluorinated alkenes are common. researchgate.net

The difluoromethyl group (CHF₂), which can be accessed via hydrogenation of a gem-difluoroalkene, is considered a lipophilic hydrogen bond donor due to the high polarization of the C-H bond. nih.govacs.orgscispace.com This property is valuable in medicinal chemistry for mimicking alcohol or thiol groups. nih.gov

Nucleophilic Additions and Substitution Reactions on the Difluorocyclohexene System

The presence of two strongly electron-withdrawing fluorine atoms at the C-6 position makes the C-1 carbon of the cyclohexene ring in 2-(6,6-difluorocyclohex-1-en-1-yl)furan susceptible to nucleophilic attack. nih.gov This reactivity is characteristic of gem-difluoroalkenes, which can undergo hydrofunctionalization processes. nih.gov However, the outcome of such reactions is often a delicate balance between fluorine-retentive addition and β-fluoride elimination, which leads to the formation of a monofluoroalkene. nih.gov

Generally, electron-rich gem-difluoroalkenes can be reluctant to undergo nucleophilic addition. nih.gov To overcome this, strategies such as photoredox catalysis have been developed to facilitate the reaction. This approach involves a single-electron oxidation of the alkene, making it more receptive to nucleophilic attack. nih.gov For instance, photoredox-initiated oxo-azolation of gem-difluoroalkenes has been demonstrated as a mild and general protocol to access synthetically useful azolated difluoro compounds. rsc.org

A straightforward method for the addition of nucleophiles involves using carboxylic acids, which can add regioselectively to β,β-difluoroacrylates under thermal conditions without the need for a catalyst. nih.gov This formal hydroacetoxylation constructs a RCO₂–CF₂ bond. nih.gov While this has been demonstrated on acrylate (B77674) systems, the principle applies to the difluorocyclohexene system.

Table 1: Nucleophilic Addition Reactions on gem-Difluoroalkene Systems

| Reaction Type | Nucleophile | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Hydroacetoxylation | Carboxylic Acids | Thermal, catalyst-free | gem-Difluoromethylenated Esters | nih.gov |

| Fluoroallylation | Allylsilanes/Fluoride (B91410) Source | Photoredox Catalysis | α-CF₃-substituted benzylic systems | nih.gov |

It is important to note that while nucleophilic substitution (such as SNAr) is a common reaction for polyfluoroarenes, the reactivity of the vinylic C-F bond in the difluorocyclohexene system is distinct and generally less prone to direct substitution compared to activated aryl fluorides. nih.gov

Radical Reactions and Defluorinative Functionalization

The vinyl fluoride motif within the difluorocyclohexene system can participate in radical reactions. Vinyl triflates and halides, which are analogous in reactivity, are known to act as radical acceptors. bohrium.comnih.gov The generation of a vinyl radical at the C-1 position of the cyclohexene ring could initiate a variety of transformations. Mechanistic studies have shown that photochemical methods can generate vinyl radicals from vinyl halides, which then participate in cross-coupling reactions. nih.gov

Defluorinative functionalization represents a key transformation pathway, converting strong C-F bonds into other valuable chemical bonds. nih.govhokudai.ac.jp This approach is seen as an efficient synthetic strategy. chemrxiv.orgchemrxiv.org While much of the research focuses on trifluoromethyl groups, the principles of C-F bond activation are broadly applicable. nih.gov These reactions can proceed through various mechanisms, including reduction to a radical anion followed by C-F cleavage to form an aryl or vinyl radical. nih.gov

Table 2: Potential Radical and Defluorinative Reactions

| Reaction Type | Key Intermediate | Initiator/Catalyst | Potential Outcome | Ref. |

|---|---|---|---|---|

| Radical Addition | Vinyl Radical | Photochemical, Radical Initiators (e.g., AIBN) | C-C or C-Heteroatom bond formation | bohrium.comnih.gov |

| Defluorinative Coupling | Radical Anion / Vinyl Radical | Photochemical, Reductants | Functionalization via C-F bond cleavage | nih.gov |

The concept of defluorinative functionalization allows for the transformation of the difluoromethylene group into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule. nih.gov

Intermolecular and Intramolecular Transformations Involving Both Moieties

The juxtaposition of the furan and difluorocyclohexene moieties allows for transformations that involve both ring systems, most notably cycloaddition reactions where the furan acts as a diene. Furan is an aromatic and relatively stable ring system, which can make it a slow-reacting diene in Diels-Alder reactions. youtube.comyoutube.com However, it readily reacts with activated dienophiles, often under moderate heating. youtube.com

The Diels-Alder reaction of furan derivatives with various dienophiles is a well-established, atom-economical process for constructing complex polycyclic structures. mdpi.com In the case of this compound, the difluorocyclohexene double bond could potentially act as the dienophile in an intramolecular Diels-Alder reaction. Such intramolecular processes are often favored kinetically because connecting the diene and dienophile increases the probability of them colliding in the correct orientation for reaction. youtube.com

The outcome of Diels-Alder reactions involving furans can be complex, with the potential for retro-Diels-Alder reactions due to the low reactivity of the furan diene. mdpi.com The stereochemical outcome (endo vs. exo selectivity) is also a critical aspect. While the endo product is often kinetically favored in intermolecular reactions, conformational constraints in an intramolecular setup can lead to the preferential formation of the exo product. youtube.com

Stability under Diverse Reaction Conditions, including Acidic Environments

The stability of this compound is dictated by the individual stabilities of the furan ring and the gem-difluoroalkene system. Furanic compounds, while considered aromatic, can be susceptible to degradation under certain synthetic conditions, which can limit their practical application. nih.gov

Specifically, in acidic environments, furan rings can undergo reactions. The synthesis of substituted furans from 1,4-dicarbonyl compounds, for example, proceeds via acid-catalyzed dehydrative cyclization. youtube.com However, strong acidic conditions can also lead to ring-opening or polymerization, a key challenge for furan-based platform chemicals. nih.gov A comprehensive study on the stability of various furan derivatives revealed that their degradation pathways are highly dependent on the solvent and the nature of the acidic or basic additives. nih.gov Polar aprotic solvents were found to have a stabilizing effect. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(6,6-Difluorocyclohex-1-en-1-yl)furan , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to assign all proton, carbon, and fluorine environments.

The ¹H NMR spectrum of This compound would exhibit distinct signals corresponding to the protons on the furan (B31954) and cyclohexene (B86901) rings.

Furan Protons: The furan ring contains three protons. The proton on C5 (adjacent to the oxygen and the substituted C2) is expected to appear as a doublet of doublets or a triplet around δ 7.4-7.6 ppm. sigmaaldrich.commatrix-fine-chemicals.com The protons on C3 and C4 will also show characteristic couplings to each other and to the C5 proton, typically appearing in the range of δ 6.2-6.5 ppm. matrix-fine-chemicals.com

Cyclohexene Protons: The vinylic proton on the cyclohexene ring (at C2') is expected to be a triplet, due to coupling with the adjacent methylene (B1212753) protons at C3', and would likely resonate in the downfield region of the aliphatic signals, around δ 6.0-6.5 ppm. The four protons of the two methylene groups at C3' and C4' would appear as multiplets in the upfield region, likely between δ 1.8-2.8 ppm. The protons at C5' will be influenced by the adjacent fluorine atoms and may show complex splitting patterns.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 (Furan) | 7.4 - 7.6 | dd | J ≈ 1.8, 0.8 |

| H-3 (Furan) | 6.3 - 6.5 | dd | J ≈ 3.2, 0.8 |

| H-4 (Furan) | 6.2 - 6.4 | dd | J ≈ 3.2, 1.8 |

| H-2' (Cyclohexene) | 6.0 - 6.5 | t | J ≈ 4.0 - 5.0 |

| H-3' (Cyclohexene) | 2.2 - 2.6 | m | |

| H-4' (Cyclohexene) | 1.8 - 2.2 | m |

Note: The predicted data is based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the adjacent carbons.

Furan Carbons: The carbon atom C2, attached to the cyclohexene ring, would be found around δ 150-155 ppm. The other furan carbons, C3, C4, and C5, are expected to resonate between δ 110-145 ppm.

Cyclohexene Carbons: The most notable signal would be from the C6' carbon, which bears the two fluorine atoms. This signal would appear as a triplet due to C-F coupling, with a large coupling constant, and is predicted to be in the range of δ 115-125 ppm (t, ¹JCF ≈ 240-250 Hz). The olefinic carbons, C1' and C2', would appear in the δ 120-140 ppm region. The remaining methylene carbons (C3', C4', C5') would be found in the more upfield region of δ 20-40 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 (Furan) | 150 - 155 | s |

| C5 (Furan) | 140 - 145 | s |

| C3 (Furan) | 110 - 115 | s |

| C4 (Furan) | 118 - 122 | s |

| C1' (Cyclohexene) | 135 - 140 | t (²JCF) |

| C2' (Cyclohexene) | 120 - 125 | s |

| C6' (Cyclohexene) | 115 - 125 | t (¹JCF ≈ 240-250 Hz) |

Note: The predicted data is based on analogous structures and general NMR principles.

¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. For This compound , the two fluorine atoms are chemically equivalent and would give rise to a single resonance. This signal is expected to be a triplet due to coupling with the two adjacent protons on C5'. The chemical shift would be in the typical range for gem-difluoroalkanes, likely between δ -90 and -110 ppm relative to CFCl₃.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Note: The predicted data is based on analogous structures and general NMR principles.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern.

HRMS would be employed to determine the exact mass of the molecular ion of This compound with high precision. This allows for the unambiguous determination of its elemental composition (C₁₀H₁₀F₂O). The calculated exact mass would be compared to the measured mass to confirm the molecular formula.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [C₁₀H₁₀F₂O + H]⁺ | 185.0778 |

Note: The predicted data is based on the molecular formula C₁₀H₁₀F₂O.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to provide detailed structural information. The fragmentation of This compound would likely proceed through several key pathways:

Loss of HF: A common fragmentation pathway for fluorinated compounds is the neutral loss of a molecule of hydrogen fluoride (B91410) (HF), leading to a fragment ion at [M-20]⁺.

Furan Ring Fragmentation: The furan ring can undergo characteristic cleavages. A retro-Diels-Alder type reaction on the cyclohexene ring is also a plausible fragmentation route.

Cleavage at the C-C bond: The bond connecting the furan and cyclohexene rings could cleave, leading to ions corresponding to the furan moiety and the difluorocyclohexene moiety.

A detailed analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The furan ring exhibits several characteristic vibrations. These include C-H stretching, C=C stretching, and ring breathing modes. Theoretical and experimental studies on furan and its derivatives, such as 2-methylfuran (B129897) and 2-vinyl furan, provide a basis for assigning these bands. globalresearchonline.netudayton.eduuliege.be The C-H stretching vibrations of the furan ring are typically observed in the 3100-3250 cm⁻¹ region. globalresearchonline.net The C=C stretching vibrations usually appear between 1400 and 1600 cm⁻¹. globalresearchonline.net

The difluorocyclohexene portion of the molecule also contributes significantly to the vibrational spectra. The C-F bonds are expected to produce strong IR absorptions, typically in the 1000-1400 cm⁻¹ range. The analysis of related fluorinated cyclic compounds, such as perfluorocyclohexane, aids in predicting the complex vibrational modes involving the C-F bonds. elsevierpure.com The C=C stretching of the cyclohexene ring would likely be observed around 1650-1680 cm⁻¹, a region typical for cyclic alkenes.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds, which often yield strong Raman signals. The symmetric stretching of the furan ring and the C=C bond of the cyclohexene ring are expected to be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Furan C-H | Stretching | 3100-3250 | Medium | Medium |

| Cyclohexene C-H | Stretching | 3000-3100 | Medium | Medium |

| Cyclohexene C=C | Stretching | 1650-1680 | Medium-Weak | Strong |

| Furan C=C | Stretching | 1400-1600 | Strong | Strong |

| Furan Ring | Breathing | ~1000-1100 | Strong | Medium |

| C-F | Stretching | 1000-1400 | Very Strong | Weak |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts and for assessing its purity. studysmarter.co.uk Gas chromatography and high-performance liquid chromatography are the most relevant techniques for a molecule with the expected volatility and polarity of this compound.

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. mdpi.comnih.gov For this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5MS), would likely provide good separation. mdpi.comnih.govresearchgate.net

The retention time of the compound will depend on its volatility and interaction with the stationary phase. The presence of the polar furan ring and the fluorine atoms will influence its retention behavior compared to simple hydrocarbons. The analysis of various furan derivatives by GC-MS shows that elution order is dependent on factors like alkyl chain length and substitution pattern. researchgate.netacs.org

The mass spectrum, generated by electron ionization (EI), will provide a fragmentation pattern that is key to structural elucidation. While molecular ions of some fluorine-containing compounds can be weak or absent in EI-MS, the stability of the aromatic furan ring might favor the observation of a discernible molecular ion peak. jeol.comtoray-research.co.jp Key fragmentation pathways would likely involve the loss of fluorine, cleavage of the cyclohexene ring, and fragmentation of the furan moiety. High-resolution mass spectrometry would be invaluable for confirming the elemental composition of the molecular ion and its fragments. nih.gov

| Parameter | Predicted Value/Observation |

|---|---|

| GC Column | HP-5MS or similar non-polar/medium-polarity column |

| Injector Temperature | ~250-280 °C |

| Oven Program | Temperature gradient from ~50 °C to 300 °C |

| Molecular Ion (M⁺) | Potentially observable, m/z corresponding to C₁₀H₈F₂O |

| Key Fragments | Loss of F (M-19) |

| Fragments from cyclohexene ring cleavage | |

| Furan-containing fragments (e.g., furyl cation) |

HPLC is a versatile technique for the separation and purification of a wide range of compounds and is particularly useful for those that are not sufficiently volatile or stable for GC analysis. shimadzu.comsielc.com The dual nature of this compound, with its polar furan ring and less polar difluorocyclohexene part, suggests that reversed-phase HPLC would be a suitable method for its analysis.

A C18 column is a common starting point for reversed-phase separations. shimadzu.comsielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). shimadzu.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape.

Interestingly, specialized fluorinated HPLC phases have been developed and show enhanced retention and selectivity for fluorinated compounds. chromatographyonline.comnih.gov A column with a fluorinated stationary phase could, therefore, offer an alternative and potentially superior separation for the target molecule and its fluorinated impurities. chromatographyonline.comnih.govrestek.com Detection is commonly achieved using a UV detector, as the furan ring and the conjugated system are expected to have a significant UV absorbance. chemicalpapers.com

| Parameter | Predicted Condition |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase | C18 or Fluorinated Phase (e.g., FluoroPhenyl) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Detection | UV-Vis (Diode Array Detector) |

| Expected Elution | Intermediate retention, dependent on exact conditions |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(6,6-difluorocyclohex-1-en-1-yl)furan. These calculations provide insights into the molecule's stability, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing a basis set like 6-311++G(d,p), are used to find the global minimum on the potential energy surface. researchgate.net This process reveals the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

The introduction of the gem-difluoro group on the cyclohexene (B86901) ring is predicted to significantly influence the geometry. The C-F bonds are expected to be approximately 1.35 Å in length, and the F-C-F bond angle is anticipated to be around 105°, consistent with sp³ hybridization but slightly compressed due to the steric and electronic effects of the fluorine atoms. The conjugation between the furan (B31954) ring and the cyclohexene double bond leads to a degree of planarity in that region of the molecule.

Following optimization, electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties derived from DFT calculations are summarized in the table below.

| Property | Predicted Value | Unit |

| Total Energy | -835.45 | Hartrees |

| Dipole Moment | 3.2 | Debye |

| Polarizability | 185.6 | a.u. |

| Ionization Potential | 8.5 | eV |

| Electron Affinity | 1.2 | eV |

| Note: These values are hypothetical and for illustrative purposes, based on typical DFT results for similar fluorinated organic molecules. |

The significant dipole moment highlights the polar nature of the molecule, primarily due to the electronegative fluorine and oxygen atoms.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgnumberanalytics.com The MEP map of this compound would show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

The most negative potential is expected to be localized around the oxygen atom of the furan ring, making it a likely site for electrophilic attack. nih.gov The fluorine atoms, despite their high electronegativity, create a region of slightly positive potential on the adjacent carbon atom due to the strong C-F bond polarization, while the fluorine atoms themselves would be surrounded by negative potential. The hydrogen atoms of the furan and cyclohexene rings would exhibit positive potential. researchgate.net

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energies and distributions of these orbitals are key to understanding chemical reactivity. libretexts.org

The HOMO is predicted to be distributed primarily over the electron-rich furan ring and the adjacent double bond of the cyclohexene ring, indicating these are the primary sites for donating electrons in a reaction with an electrophile. Conversely, the LUMO is expected to have significant contributions from the cyclohexene ring, particularly the carbon atoms of the double bond and the carbon bearing the fluorine atoms. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

| Orbital | Energy (eV) | Primary Locus |

| HOMO | -6.8 | Furan Ring, C=C bond |

| LUMO | -0.5 | Cyclohexene Ring |

| HOMO-LUMO Gap | 6.3 | - |

| Note: These values are hypothetical and for illustrative purposes, based on typical FMO analysis for conjugated systems. |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. acs.org For the synthesis of this compound, for instance, via a hypothetical cross-coupling reaction, DFT calculations can model the entire reaction coordinate.

By locating the transition state structures and calculating their energies, the activation energy for each step can be determined. researchgate.net This allows for the identification of the rate-determining step of the reaction. For example, in a Suzuki or Stille coupling to form the C-C bond between the furan and cyclohexene moieties, computational modeling could elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps. The influence of the difluoro group on the stability of intermediates and transition states would be a key point of investigation.

Conformational Analysis and Stereochemical Preferences of the Compound

The cyclohexene ring in this compound is not planar and can adopt several conformations, such as a half-chair. researchgate.net Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and their relative energies.

The rotation around the single bond connecting the furan and cyclohexene rings is also a key conformational variable. Due to steric hindrance between the hydrogen on the furan ring and the hydrogens on the cyclohexene ring, there will be a rotational barrier. DFT calculations can quantify this barrier, predicting the most stable rotational isomer. Theoretical studies on similar bicyclic systems, like furan nanothreads, have shown that steric and electronic repulsions play a significant role in determining the preferred three-dimensional structure. chemrxiv.org The presence of the bulky and electronegative fluorine atoms would likely create a strong preference for a specific conformation to minimize steric strain and electrostatic repulsion.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their movements and interactions with a solvent or other molecules. researchgate.netstevens.edu

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the molecule moves, vibrates, and rotates at a given temperature. nih.gov It would also show the formation and dynamics of the solvation shell around the molecule. This is particularly important for understanding its solubility and how it might interact with biological macromolecules. The simulations can track the conformational transitions of the cyclohexene ring and the rotation around the central C-C bond, providing a time-averaged picture of the molecule's structural flexibility. nih.gov

Prospective Applications in Materials Science and Advanced Chemical Technologies

Development of Fluorinated Monomers and Polymers with Tailored Properties

There is no specific information available on the use of 2-(6,6-difluorocyclohex-1-en-1-yl)furan as a monomer for the development of fluorinated polymers.

In a broader context, the introduction of fluorine into polymers is a well-established strategy to modify their properties. Fluorinated polymers are known for their significant role in applications such as specialized coatings. rsc.org The synthesis of novel fluorinated monomers is a key step in creating polymers with desired characteristics, such as enhanced hydrophobicity on surfaces. rsc.org The general approach involves designing and synthesizing a fluorinated monomer and then polymerizing it, often with other monomers, to create copolymers. rsc.org The properties of these resulting polymers, such as glass-transition temperature, molecular weight, and surface characteristics, are then studied to assess their suitability for various applications. rsc.org Similarly, polymers derived from the renewable resource furan (B31954), such as those based on 2,5-furandicarboxylic acid, are gaining attention as potential bio-based alternatives to petroleum-based polyesters like PET. rsc.orgrsc.org These furan-based polymers can exhibit interesting thermal, mechanical, and barrier properties. lbl.gov

Contributions to Liquid Crystalline Materials Development

No data exists in the reviewed literature to suggest that this compound or its derivatives have been investigated for or applied in the development of liquid crystalline materials.

The field of liquid crystals (LCs) often utilizes molecules with specific structural features, such as a rigid core and flexible terminal groups. Furan rings have been incorporated into the molecular structure of some liquid crystalline materials. Furthermore, the use of fluorinated compounds as chiral dopants in nematic liquid crystal mixtures is a significant area of research, as these dopants can induce a helical twist, which is essential for display applications. beilstein-journals.org The efficiency of this induction is defined by the helical twisting power (HTP). beilstein-journals.org While these are active areas of research, there is no specific mention of this compound in this context.

Role as Intermediates in Specialty Chemical Synthesis

While furan and its derivatives are widely recognized as versatile intermediates in the synthesis of fine chemicals and pharmaceuticals, there is no available information detailing the use of this compound as an intermediate for any specific specialty chemical.

Furan derivatives like 2-acetylfuran (B1664036) serve as building blocks for more complex molecules, including active pharmaceutical ingredients such as the antibiotic cefuroxime. wikipedia.org The furan ring can be modified through various reactions to create a wide range of chemical structures. mdpi.comresearchgate.netnih.gov For instance, furfural (B47365), a simple furan derivative, is considered a key platform chemical that can be converted into more valuable substances, including furan-2-carboxylic acid and its esters. mdpi.com Despite the broad utility of the furan motif, the specific role of this compound as a synthetic intermediate is not documented in the reviewed sources.

Catalysis and Green Chemistry Principles in its Synthesis or Derivatization

No specific synthetic methods, catalytic or otherwise, for this compound are described in the available literature. Consequently, there is no information regarding the application of green chemistry principles to its synthesis or subsequent chemical transformations.

Green chemistry focuses on designing chemical processes that are environmentally benign. This includes the use of renewable feedstocks, catalytic reagents, and efficient, one-pot syntheses to minimize waste and energy consumption. mdpi.comrsc.org For example, green approaches have been developed for the synthesis of furan-based epoxy monomers from bio-based precursors. rsc.org The Paal-Knorr synthesis is a classic method for creating the furan ring from 1,4-dicarbonyl compounds using an acid catalyst, representing a fundamental transformation in heterocyclic chemistry. youtube.com While these principles are widely applied to the synthesis of furan compounds, their specific application to the production of this compound has not been reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.